molecular formula C22H22FN5O2 B2470412 N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide CAS No. 1207019-93-9

N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide

Cat. No. B2470412
CAS RN: 1207019-93-9
M. Wt: 407.449
InChI Key: JLHBZLQBMMHISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H22FN5O2 and its molecular weight is 407.449. The purity is usually 95%.
BenchChem offers high-quality N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Derivatives for Anti-inflammatory Activity : A study by Sunder & Maleraju (2013) synthesized derivatives of a similar compound for anti-inflammatory activity, indicating the potential of N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide in this field.

  • Antioxidant Activity of Coordination Complexes : A 2019 study by Chkirate et al. on coordination complexes of similar pyrazole-acetamide derivatives showed significant antioxidant activity.

  • Antitumor and Antifungal Potentials : El-bayouki et al. (2011) explored novel 4(3H)-quinazolinone derivatives with biologically active moieties, finding certain derivatives with high to moderate activity towards cells and significant antifungal activity. This suggests the possible utility of N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide in antitumor and antifungal applications (El-bayouki et al., 2011).

  • Analgesic and Anti-inflammatory Activities : Research by Alagarsamy et al. (2015) into quinazolinyl acetamides, a related class of compounds, showed promising analgesic and anti-inflammatory activities.

Other Applications

  • Synthesis and Characterization for Potential Antipsychotic Agents : A study by Wise et al. (1987) synthesized a series of compounds similar to N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide with potential antipsychotic properties.

  • Fluorescence Studies of Fe (III) Heterochelates : Modi et al. (2010) studied the fluorescence properties of similar pyrazolone-based hydrazides and their Fe (III) heterochelates, indicating potential applications in fluorescence-based assays or imaging (Modi et al., 2010).

  • Antimicrobial Evaluation of Fluoroquinolone-based Derivatives : Patel & Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, highlighting the potential antimicrobial applications of similar compounds (Patel & Patel, 2010).

properties

IUPAC Name

N-[5-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)pyrazol-3-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O2/c23-15-9-5-13(6-10-15)11-20(29)25-19-12-18(14-7-8-14)27-28(19)22-24-17-4-2-1-3-16(17)21(30)26-22/h5-6,9-10,12,14H,1-4,7-8,11H2,(H,25,29)(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHBZLQBMMHISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4CC4)NC(=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyclopropyl-1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.